[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532745
InChI: InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m1/s1
SMILES: CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13532745

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name 2-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m1/s1
Standard InChI Key HLTRPQCRGRDNMY-CQSZACIVSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CC(=O)O
SMILES CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Canonical SMILES CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core structure consists of a piperidine ring, a saturated heterocycle with one nitrogen atom at position 1. At the third carbon (C3), the R-configuration is established, where a benzyl-methyl-amino group (-N(CH₃)CH₂C₆H₅) and an acetic acid moiety (-CH₂COOH) are attached. The benzyl group introduces aromaticity, while the methyl substituent on the nitrogen enhances steric bulk, influencing both reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.35 g/mol
Canonical SMILESCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
PubChem CID66567256

Stereochemical Significance

The R-configuration at C3 is critical for molecular recognition in chiral environments. Asymmetric synthesis methods, such as catalytic hydrogenation or enzymatic resolution, are employed to isolate the desired enantiomer, ensuring optimal binding affinity in potential therapeutic applications. Computational modeling studies suggest that the spatial arrangement of the benzyl-methyl-amino group creates a hydrophobic pocket, which may facilitate interactions with lipophilic regions of target proteins.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid involves sequential transformations:

  • Piperidine Functionalization: Starting with a piperidine precursor, selective protection of the nitrogen at position 1 is achieved using tert-butoxycarbonyl (Boc) groups.

  • Amination at C3: A Mitsunobu reaction introduces the benzyl-methyl-amino group, leveraging azide intermediates to ensure regioselectivity.

  • Acetic Acid Incorporation: Alkylation of the piperidine nitrogen with bromoacetic acid derivatives followed by deprotection yields the final product.

Challenges in Enantiomeric Control

Achieving high enantiomeric excess (ee) requires chiral catalysts, such as palladium complexes with BINAP ligands, during the amination step. Kinetic resolution techniques, including chromatography with chiral stationary phases, are employed to purify the R-enantiomer, typically yielding >98% ee.

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic benzyl group but demonstrates stability in dimethyl sulfoxide (DMSO) and methanol. Degradation studies indicate a half-life of >24 hours at physiological pH, making it suitable for in vitro assays.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, Ar-H), 3.82 (d, J = 12.4 Hz, 1H, NCH₂), 3.10 (s, 3H, NCH₃), 2.95–2.75 (m, 4H, piperidine-H).

  • IR (cm⁻¹): 2950 (C-H stretch), 1705 (C=O), 1600 (Ar-C=C).

Comparative Analysis with Structural Analogues

Functional Group Modifications

Substitution patterns on the piperidine ring significantly alter biological activity. For example:

  • Benzyloxycarbonyl Derivatives: Replacing the benzyl group with a benzyloxycarbonyl moiety (C₁₆H₂₂N₂O₄) increases molecular weight (306.36 g/mol) and introduces a hydrolyzable carbamate group, enabling controlled release of active amines.

  • Methyl vs. Ethyl Substitutions: Ethyl analogues exhibit reduced steric hindrance, enhancing binding to flexible enzymatic pockets.

Table 2: Comparison of Piperidine-Based Analogues

CompoundMolecular Weight (g/mol)Key Functional Group
[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid262.35Benzyl-methyl-amino
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid306.36Benzyloxycarbonyl-methyl-amino
3-(Ethyl-amino)-piperidin-1-yl-acetic acid200.28Ethyl-amino

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